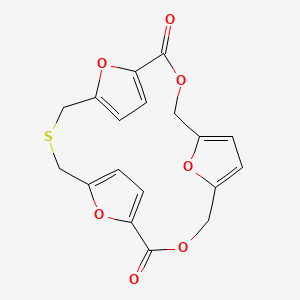
3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple oxygen and sulfur atoms within a tetracyclic framework, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17211(sup 5,8)1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione involves multiple steps, typically starting with the formation of the core tetracyclic structureCommon reagents used in these reactions include oxidizing agents, sulfur sources, and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or alteration of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione include other tetracyclic structures with oxygen and sulfur atoms, such as:
- This compound analogs
- Tetracyclic compounds with different substituents or functional groups .
Uniqueness
The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms within the tetracyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
73823-25-3 |
|---|---|
Molecular Formula |
C18H14O7S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3,10,22,23,24-pentaoxa-17-thiatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5,7,12,14,19-hexaene-2,11-dione |
InChI |
InChI=1S/C18H14O7S/c19-17-15-5-3-13(24-15)9-26-10-14-4-6-16(25-14)18(20)22-8-12-2-1-11(23-12)7-21-17/h1-6H,7-10H2 |
InChI Key |
FDZUDEZWGWAKSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=C(O2)COC(=O)C3=CC=C(O3)CSCC4=CC=C(O4)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















